REACTION_CXSMILES
|
[C:1]1([C:7]2[CH2:11][CH:10]([C:12]#[N:13])[CH2:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1>COCCOC>[C:1]1([C:7]2[NH:8][CH:9]=[C:10]([C:12]#[N:13])[CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
2-phenyl-1-pyrroline-4-carbonitrile
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NCC(C1)C#N
|
Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred at room temperature for 18 hours during which time much of the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a clear orange solution
|
Type
|
CUSTOM
|
Details
|
a slight exotherm (to ca. 28° C.)
|
Type
|
CUSTOM
|
Details
|
evaporates
|
Type
|
CUSTOM
|
Details
|
The brownish semi-solid residue is partitioned between ether
|
Type
|
EXTRACTION
|
Details
|
The red-brown aqueous layer is extracted twice with ether
|
Type
|
WASH
|
Details
|
the combined ether layer is washed with fresh water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with MgSO4, solvent
|
Type
|
CUSTOM
|
Details
|
is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a white semi-solid
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized from ethylene dichloride (DARCO treatment)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1NC=C(C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |